Reduced Hydrogen-Bond Donor Capacity via N-Methylation
The target compound contains an N-methyl group on the protected amine, eliminating one hydrogen-bond donor (HBD) relative to 4-(Tert-butoxycarbonylamino)but-2-ynoic acid (CAS 168762-94-5), which retains the NH proton in the carbamate linkage . N-methylation of amide and carbamate bonds is a well-established medicinal chemistry strategy that reduces hydrogen-bond donor count, thereby improving passive membrane permeability and oral bioavailability in downstream conjugates [1]. Class-level inference from peptide N-methylation studies indicates that each HBD reduction can increase logP by approximately 0.5-1.0 units and improve Caco-2 permeability coefficients [2].
Analog: 1 HBD (NH)
| Evidence Dimension | Hydrogen-bond donor count of protected amine |
|---|---|
| Target Compound Data | 0 HBD at protected amine (N-methyl-Boc tertiary carbamate) |
| Comparator Or Baseline | 4-(Tert-butoxycarbonylamino)but-2-ynoic acid (CAS 168762-94-5): 1 HBD at protected amine (NH carbamate) |
| Quantified Difference | Reduction of 1 HBD; class-level inference predicts logP increase of ~0.5-1.0 units |
| Conditions | Structural comparison based on chemical formula and functional group analysis; permeability inference from general peptide N-methylation SAR literature [2] |
Why This Matters
For PROTAC linker procurement, reduced HBD count translates to improved passive permeability of the final degrader construct, a critical parameter for intracellular target engagement.
- [1] Chatterjee J, Gilon C, Hoffman A, Kessler H. N-methylation of peptides: a new perspective in medicinal chemistry. Acc Chem Res. 2008;41(10):1331-1342. View Source
- [2] Biron E, Chatterjee J, Ovadia O, et al. Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogs. Angew Chem Int Ed. 2008;47(14):2595-2599. View Source
